molecular formula C9H6Cl2N2 B3352178 2-(3,4-Dichlorophenyl)-1h-imidazole CAS No. 4308-27-4

2-(3,4-Dichlorophenyl)-1h-imidazole

Cat. No. B3352178
CAS RN: 4308-27-4
M. Wt: 213.06 g/mol
InChI Key: KYJUUIWHGMPQDN-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1h-imidazole, also known as DCPI, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Antibacterial Applications

2-(3,4-Dichlorophenyl)-1H-imidazole and its analogues have been explored for their potential as antibacterial agents. One study found that specific structural features, such as the presence of two aryl rings and an imidazole NH, are required for effective activity against methicillin-resistant Staphylococcus aureus (MRSA) (Antolini et al., 1999).

Corrosion Inhibition

Imidazole derivatives, including those similar to 2-(3,4-Dichlorophenyl)-1H-imidazole, have been studied for their effectiveness in inhibiting corrosion. Research indicates that these compounds can provide significant protection against corrosion in acidic environments, acting as mixed-type inhibitors (Ouakki et al., 2019).

Antifungal Activity

Compounds structurally related to 2-(3,4-Dichlorophenyl)-1H-imidazole have been synthesized and evaluated for their antifungal properties. Studies have shown effectiveness against various fungal species, including Candida albicans and Aspergillus fumigatus (Chevreuil et al., 2008).

Metal-Based Chemotherapy

Research into metal-based chemotherapy has involved the use of imidazole derivatives as ligands in the formation of metal complexes. These complexes have been explored for their potential use in treating tropical diseases (Navarro et al., 2000).

Antimicrobial Agents

Novel imidazole compounds, including those related to 2-(3,4-Dichlorophenyl)-1H-imidazole, have been synthesized and tested for their antimicrobial properties. These compounds have been shown to possess significant antibacterial activity, making them potential candidates for developing new antibiotics (Chandra et al., 2020).

Heme Oxygenase Inhibition

Studies have also investigated the use of imidazole derivatives as inhibitors of heme oxygenases, enzymes involved in various physiological processes. This research is significant for potential pharmacological applications (Roman et al., 2010).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJUUIWHGMPQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CN2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496205
Record name 2-(3,4-Dichlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-1h-imidazole

CAS RN

4308-27-4
Record name 2-(3,4-Dichlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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